molecular formula C9H9NO5S B14498803 [3-(Methanesulfonyl)anilino](oxo)acetic acid CAS No. 63170-27-4

[3-(Methanesulfonyl)anilino](oxo)acetic acid

Cat. No.: B14498803
CAS No.: 63170-27-4
M. Wt: 243.24 g/mol
InChI Key: UAUCDOJHBHDQGG-UHFFFAOYSA-N
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Description

3-(Methanesulfonyl)anilinoacetic acid: is an organic compound with the molecular formula C9H11NO5S It is a derivative of aniline, where the aniline nitrogen is substituted with a methanesulfonyl group and the carboxyl group is attached to the oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methanesulfonyl)anilinoacetic acid typically involves the reaction of aniline with methanesulfonyl chloride to form the methanesulfonyl derivative. This intermediate is then reacted with oxoacetic acid under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of 3-(Methanesulfonyl)anilinoacetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 3-(Methanesulfonyl)anilinoacetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis .

Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to undergo various chemical reactions makes it a useful tool for probing biological pathways .

Medicine: In medicine, derivatives of 3-(Methanesulfonyl)anilinoacetic acid are investigated for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of 3-(Methanesulfonyl)anilinoacetic acid involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or enzymes. This interaction can lead to the modification of protein function or enzyme activity, thereby influencing biological pathways .

Comparison with Similar Compounds

Properties

CAS No.

63170-27-4

Molecular Formula

C9H9NO5S

Molecular Weight

243.24 g/mol

IUPAC Name

2-(3-methylsulfonylanilino)-2-oxoacetic acid

InChI

InChI=1S/C9H9NO5S/c1-16(14,15)7-4-2-3-6(5-7)10-8(11)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13)

InChI Key

UAUCDOJHBHDQGG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)NC(=O)C(=O)O

Origin of Product

United States

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